8-Methoxyoctan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 8-Methoxyoctan-1-ol and similar compounds involves various chemical reactions tailored to introduce or modify specific functional groups within the molecule. The synthesis routes can vary based on the desired yield, purity, and the specific application of the compound. Detailed synthetic methodologies for related compounds often employ steps such as alkylation, oxidation, and reduction processes, which could be adapted for the synthesis of 8-Methoxyoctan-1-ol.
Molecular Structure Analysis
The molecular structure of 8-Methoxyoctan-1-ol is defined by its saturated carbon chain, the hydroxyl group at one end, and a methoxy group attached to the carbon chain. These groups significantly influence the molecule's reactivity, polarity, and interactions with other molecules. Molecular modeling and crystal structure analysis can provide insights into the compound's conformation, stability, and potential intermolecular interactions.
Chemical Reactions and Properties
8-Methoxyoctan-1-ol participates in chemical reactions typical of alcohols, such as esterification, oxidation, and substitution reactions. The presence of the methoxy group could affect the molecule's reactivity, making it a subject of interest in studying the influence of substituents on the chemical behavior of alcohols.
Physical Properties Analysis
The physical properties of 8-Methoxyoctan-1-ol, including boiling point, melting point, solubility, and vapor pressure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and conditions, as well as for its handling and storage.
Chemical Properties Analysis
The chemical properties of 8-Methoxyoctan-1-ol, such as acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. Studies on these properties are essential for applications that require specific chemical reactivity or compatibility with other substances.
References (Sources)
Scientific Research Applications
Neuroprotective Effects : A study found that Methoxyoctadecan-1-ol from Uncaria sinensis reduces neuronal death and improves neurological function in primary cortical neurons and a photothrombotic ischemic model (Jang et al., 2014).
Pharmacological Applications : 8-Methoxypsoralen can form covalent conjugates with proteins like bovine serum albumin and human serum albumin by UVA irradiation, offering potential for targeted therapy (Yoshikawa et al., 1979). Also, 8-MOP, as a photochemotherapeutic agent, induces enzymes like CYP3A4 and HCE2, potentially causing drug-drug interactions (Yang & Yan, 2007).
Reproductive Health Research : Research shows that 8-Methoxypsoralen can affect hormone levels in female mice, potentially impacting their reproductive tract or development (Fattahi et al., 2013).
Cancer Research : 8-MOP shows UV-independent anticancer activity in various cancer cell lines, including neuroblastoma and metastatic colon cancer cells (Bartnik et al., 2017).
Dermatological Applications : 8-Methoxypsoralen has been studied for its potential in dermatology, including its use in photochemotherapy of psoriasis (Parrish et al., 1974), and its effects on skin tumorigenesis in mice (Gibbs et al., 1985).
Drug Monitoring : A sensitive method for determining 8-methoxypsoralen in plasma provides a reliable means for monitoring drug levels (Chakrabarti et al., 1978).
DNA Repair Studies : Photoactivated 8-methoxypsoralen and angelicin stimulate DNA repair in human cells, with 8-MOP primarily targeting monoadducts (Kaye et al., 1980).
Toxicology and Safety : Studies have examined the toxicological properties of methoxsalen and related compounds, highlighting their potential risks and safety profiles (Ashwood‐Smith et al., 1980).
properties
IUPAC Name |
8-methoxyoctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSHTQWZMBEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525148 | |
Record name | 8-Methoxyoctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyoctan-1-ol | |
CAS RN |
51308-90-8 | |
Record name | 8-Methoxyoctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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